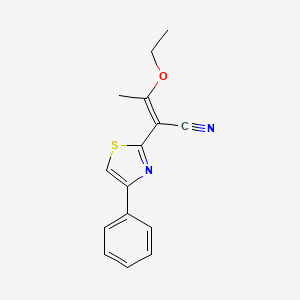

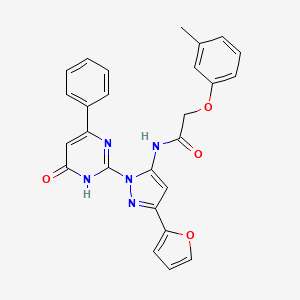

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number, EC number, etc. It may also include the compound’s role or use in industry or research .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the overall reaction mechanism .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Techniques like thermal analysis could be used for this .Applications De Recherche Scientifique

Green Synthesis of Quinazolinones

- A study by Novanna et al. (2019) discusses the use of green catalysts for synthesizing quinazolinones like N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide. This research highlights the microwave-assisted, solvent-free synthesis of such compounds, contributing to eco-friendly and efficient chemical processes (Novanna, Kannadasan, & Shanmugam, 2019).

Synthesis and Chemical Properties

- Kut et al. (2020) explored the synthesis of functionalized dihydroquinazolinones via intramolecular electrophilic cyclization. This research contributes to understanding the chemical behavior and synthesis pathways of quinazolinone derivatives (Kut, Onysko, & Lendel, 2020).

Potential Antimicrobial Agents

- A study by Desai et al. (2011) synthesized a series of quinazolinone derivatives with potential antimicrobial properties. This research is significant in the context of developing new antimicrobial compounds (Desai, Dodiya, & Shihora, 2011).

Cardiotonic Activity

- Research by Bandurco et al. (1987) focused on the synthesis of quinazolinones with potential cardiotonic activity. This study contributes to the exploration of new therapeutic compounds for cardiac conditions (Bandurco, Schwender, Bell, Combs, Kanojia, Levine, Mulvey, Appollina, Reed, & Malloy, 1987).

Anticonvulsant Activity

- Noureldin et al. (2017) synthesized novel quinazolinone derivatives and evaluated them for anticonvulsant activity. This research is pertinent in identifying potential new treatments for epilepsy (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action of this compound. Similar compounds often interact with their targets by binding to them, which can lead to changes in the target’s function or activity .

Biochemical Pathways

Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been studied in animal models to determine their pharmacokinetic properties .

Result of Action

Action Environment

Environmental factors can often influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 3-methylbenzoyl chloride with 2-mercapto-3-pentanone to form 3-methyl-2-(pentan-3-one)benzenethiol. This intermediate is then reacted with anthranilic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-methylbenzoyl chloride", "2-mercapto-3-pentanone", "anthranilic acid", "base" ], "Reaction": [ "Step 1: 3-methylbenzoyl chloride is reacted with 2-mercapto-3-pentanone in the presence of a base to form 3-methyl-2-(pentan-3-one)benzenethiol.", "Step 2: 3-methyl-2-(pentan-3-one)benzenethiol is then reacted with anthranilic acid in the presence of a base to form N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

Numéro CAS |

362500-89-8 |

Formule moléculaire |

C21H23N3O2S |

Poids moléculaire |

381.49 |

Nom IUPAC |

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H23N3O2S/c1-3-4-5-11-24-20(26)17-10-9-15(13-18(17)23-21(24)27)19(25)22-16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,25)(H,23,27) |

Clé InChI |

ATWLVGDDHJHQHU-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C)NC1=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)